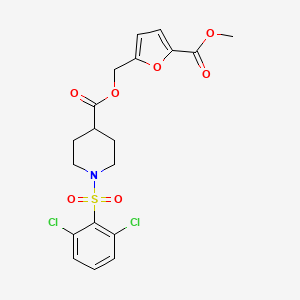![molecular formula C20H21N3O2S B7453457 N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7453457.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the pathogenesis of inflammatory, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been reported to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide in lab experiments is its potential therapeutic properties in various fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for further studies. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the exact mechanism of action and to determine its potential side effects.
Future Directions
There are several future directions for the study of N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide. One of the directions is to investigate its potential therapeutic properties in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to study its potential side effects and toxicity in animal models. In addition, further studies are needed to elucidate its mechanism of action and to develop more potent analogs for therapeutic use.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized using various methods and has been studied for its potential therapeutic properties in various fields such as cancer, inflammation, and neurodegenerative diseases. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Synthesis Methods
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide has been reported in several studies. One of the methods involves the reaction of 1-(4-imidazol-1-ylphenyl)ethanone with 2,3-dihydro-1H-indene-5-sulfonyl chloride in the presence of a base. The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide has been studied for its potential therapeutic properties in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, it has been reported to have neuroprotective properties in animal models of neurodegenerative diseases.
Properties
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15(16-5-8-19(9-6-16)23-12-11-21-14-23)22-26(24,25)20-10-7-17-3-2-4-18(17)13-20/h5-15,22H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMHNLFTMWLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-Hydroxy-2-oxochromen-4-yl)methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B7453380.png)
![(E)-1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B7453388.png)
![N-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7453396.png)
![[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7453403.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B7453408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7453413.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7453440.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7453447.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453467.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide](/img/structure/B7453472.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7453475.png)
![6-Amino-1-cyclopropyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]pyrimidine-2,4-dione](/img/structure/B7453480.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)
